2,3-Dihydroxypropyl acetate
Overview
Description
2,3-Dihydroxypropyl acetate, also known as glycerol monoacetate, is an organic compound with the molecular formula C5H10O4. It is a derivative of glycerol where one of the hydroxyl groups is esterified with acetic acid. This compound is known for its antimicrobial properties and is used in various applications, including as a chemical intermediate and in the formulation of pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dihydroxypropyl acetate can be synthesized through the esterification of glycerol with acetic acid or acetic anhydride. The reaction typically involves heating glycerol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction conditions include maintaining a temperature range of 80-120°C and constant stirring for 30-180 minutes .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous feeding of glycerol and acetic acid into a reactor, with the reaction being catalyzed by an acidic resin. The product is then purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydroxypropyl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dihydroxyacetone acetate.
Reduction: Reduction reactions can convert it back to glycerol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Dihydroxyacetone acetate.
Reduction: Glycerol.
Substitution: Various substituted glycerol derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dihydroxypropyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Its antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.
Medicine: It is explored for its potential use in drug formulations and as a preservative in pharmaceutical products.
Mechanism of Action
The antimicrobial action of 2,3-dihydroxypropyl acetate is primarily due to its ability to bind to bacterial cell walls and interfere with cell membrane permeability. This binding disrupts the integrity of the cell membrane, leading to cell lysis and death. The hydroxyl groups in the compound play a crucial role in this mechanism by forming hydrogen bonds with the cell wall components .
Comparison with Similar Compounds
Glycerol: The parent compound of 2,3-dihydroxypropyl acetate, used widely in pharmaceuticals and cosmetics.
Monoacetin: Another glycerol derivative with one acetate group, used as a plasticizer and in food additives.
Uniqueness: this compound is unique due to its specific antimicrobial properties and its ability to act as an intermediate in various chemical reactions. Its dual hydroxyl groups and acetate functionality provide versatility in both biological and chemical applications .
Properties
IUPAC Name |
2,3-dihydroxypropyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-4(7)9-3-5(8)2-6/h5-6,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZHZAAOEWVPSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
Record name | ACETIN | |
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DSSTOX Substance ID |
DTXSID4041579 | |
Record name | Glycerol 1-monoacetate | |
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Molecular Weight |
134.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Acetin is a clear colorless to pale yellow viscous liquid with a characteristic odor. (NTP, 1992), Colorless liquid; Very hygroscopic; Commercial product is pale yellow liquid; [Merck Index] Slightly viscous liquid; [MSDSonline] | |
Record name | ACETIN | |
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Record name | Glyceryl monoacetate | |
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Boiling Point |
316 °F at 16.5 mmHg (NTP, 1992), 129-131 °C @ 3 MM HG | |
Record name | ACETIN | |
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Record name | GLYCERYL MONOACETATE | |
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Flash Point |
greater than 201.2 °F (NTP, 1992) | |
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Solubility |
greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOL IN WATER, ALCOHOL, SLIGHTLY IN ETHER; INSOL IN BENZENE | |
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Density |
1.206 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.206 @ 20 °C/4 °C | |
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Vapor Pressure |
3 mmHg at 266 °F (NTP, 1992), 0.00392 [mmHg], 3 MM HG @ 130 °C | |
Record name | ACETIN | |
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Record name | Glyceryl monoacetate | |
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Impurities |
OFTEN CONTAMINATED WITH GLYCERIN. | |
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Color/Form |
COLORLESS LIQUID; COMMERCIAL PRODUCT IS PALE YELLOW, Thick liquid | |
CAS No. |
26446-35-5, 106-61-6, 1335-58-6 | |
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Record name | 1-Monoacetin | |
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Record name | 1,2,3-Propanetriol, monoacetate | |
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Record name | Glycerol acetate | |
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Record name | 2,3-dihydroxypropyl acetate | |
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Melting Point |
FP: -78 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,3-Dihydroxypropyl acetate detected and quantified in complex mixtures?
A1: []H NMR spectroscopy proves effective in identifying and quantifying this compound within mixtures of acetylated glycerols. Using deuterated dimethyl sulfoxide (DMSO-d6) as a solvent, distinct signals for each component, including this compound, can be observed, allowing for composition determination. [] This method offers advantages over traditional gas chromatography (GC) approaches, especially considering the tendency of this compound to disproportionate at elevated temperatures. []
Q2: Has this compound been found in natural sources? What other compounds are often found alongside it?
A2: Yes, this compound has been isolated from the endophytic fungus Porodaedalea pini. [] This fungus, found in Porodaedalea pini (Hymenochaetaceae) BCRC 35384, also produces other benzenoids like piniphenols A–C, 4-vinylphenol, 4-hydroxybenzaldehyde, 2-methoxy-2-(4'-hydroxyphenyl)ethanol, and phenol. []
Q3: Does this compound exhibit any biological activity?
A3: While the provided research does not directly investigate the biological activity of this compound itself, its presence in extracts with demonstrated bioactivity raises intriguing questions. For instance, the ethyl acetate extract of Bauhinia divaricata L., containing this compound, exhibited significant antiadipogenic activity in 3T3-L1 cells. [] Further research is needed to elucidate if this compound contributes to this observed effect.
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